1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea

Tetrazolone Carboxylic acid bioisostere Matched molecular pair analysis

1-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea (CAS 1396710-64-7, MF C₁₃H₁₂N₆O₂S, MW 316.34 g/mol) is a synthetic small molecule comprising a tetrazolone (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) ring para-substituted on a phenyl ring, connected via a urea linker to a thiophen-2-yl group. The tetrazolone moiety constitutes the key pharmacophoric element: Matched molecular pair analyses demonstrate that tetrazolone functions as a carboxylic acid bioisostere, preserving target binding affinity while improving physicochemical properties.

Molecular Formula C13H12N6O2S
Molecular Weight 316.34
CAS No. 1396710-64-7
Cat. No. B2815103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea
CAS1396710-64-7
Molecular FormulaC13H12N6O2S
Molecular Weight316.34
Structural Identifiers
SMILESCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C13H12N6O2S/c1-18-13(21)19(17-16-18)10-6-4-9(5-7-10)14-12(20)15-11-3-2-8-22-11/h2-8H,1H3,(H2,14,15,20)
InChIKeyYTGHZYUDLAWYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea (CAS 1396710-64-7): Structural Baseline for Scientific Procurement


1-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea (CAS 1396710-64-7, MF C₁₃H₁₂N₆O₂S, MW 316.34 g/mol) is a synthetic small molecule comprising a tetrazolone (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) ring para-substituted on a phenyl ring, connected via a urea linker to a thiophen-2-yl group. The tetrazolone moiety constitutes the key pharmacophoric element: Matched molecular pair analyses demonstrate that tetrazolone functions as a carboxylic acid bioisostere, preserving target binding affinity while improving physicochemical properties [1]. The compound carries two hydrogen-bond donors, seven hydrogen-bond acceptors, and a calculated topological polar surface area (tPSA) of 129 Ų, with a predicted logP of -0.092 [2]. No biological activity has been reported for this specific compound in ChEMBL or primary literature as of the retrieval date [2].

Why Generic Substitution Fails for CAS 1396710-64-7: Structural Uniqueness Among Tetrazolyl Urea Analogs


This compound cannot be generically substituted by close-in-class analogs because three structural modules—tetrazolone, urea, and thiophen-2-yl—each contribute distinct and interdependent properties, and altering any single module predictably changes physicochemical, pharmacokinetic, or target-engagement profiles. The tetrazolone ring (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) is not a standard 1H-tetrazole; published matched molecular pair data demonstrate that tetrazolone retains carboxylic acid-like binding potency while reducing clogP and maintaining microsomal stability, outcomes not achieved by 1H-tetrazole alone [1]. Replacing the thiophen-2-yl group with a phenyl (e.g., o-tolyl analog CAS 1396876-05-3) eliminates the sulfur atom available for sulfur-π interactions and alters lipophilicity. Changing the urea to a carboxamide linker (e.g., N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide) removes one hydrogen-bond donor and alters molecular geometry. Class-level evidence from biaryl tetrazolyl ureas shows that even minor substituent changes on the distal ring shift FAAH/MAGL selectivity from >100-fold selective to dual inhibition [2]. These interdependencies mean that two analogs differing by a single substituent can occupy distinct biological activity spaces, making blind substitution scientifically indefensible without direct comparative data.

Quantitative Differentiation Evidence for 1-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea (CAS 1396710-64-7)


Tetrazolone Bioisosteric Advantage: Preserved Binding Affinity with Reduced Lipophilicity Compared to Carboxylic Acid Congeners

The target compound contains a tetrazolone (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) moiety. In a published matched molecular pair study, replacement of carboxylic acid with tetrazolone in telmisartan yielded compound 7 with AT₁ receptor antagonist potency (Kb = 0.14 nM) comparable to the parent carboxylic acid drug telmisartan (Kb = 0.44 nM). Crucially, tetrazolone-containing compounds exhibited similar microsomal stability and plasma protein binding relative to their carboxylic acid counterparts while reducing clogP, and compound 7 displayed an improved rat pharmacokinetic profile versus telmisartan [1]. This provides class-level evidence that tetrazolone-bearing compounds like CAS 1396710-64-7 are structurally predisposed to retain target binding while offering superior drug-like physicochemical profiles compared to analogous carboxylic acid-containing molecules.

Tetrazolone Carboxylic acid bioisostere Matched molecular pair analysis

Pharmacokinetic Differentiation: Reduced Lipophilicity (logP -0.092) Versus High-logP Tetrazolyl Urea Analogs

The target compound's computed logP of -0.092 [1] places it in a distinctly hydrophilic space compared to close structural analogs. For context, the benzhydryl analog 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea (CAS 1396876-05-3, MW 400.4) is predicted to have logP >3.5 based on its two additional phenyl rings . Similarly, other tetrazol-1-yl phenyl ureas with aryl substituents in Hit2Lead databases show logP values ranging from 0.67 to 2.64 . The ~3.5 logP unit difference between the target compound and its benzhydryl analog corresponds to a theoretical ~3,000-fold difference in octanol-water partition coefficient, predicting substantially different membrane permeability, tissue distribution, and metabolic clearance profiles.

Lipophilicity logP Drug-likeness Pharmacokinetics

Thiophene Electronic Contribution and Potential TLR1/2 Agonist Scaffold Differentiation

The thiophen-2-yl terminus differentiates CAS 1396710-64-7 from phenyl-substituted analogs (e.g., o-tolyl analog CAS 1396876-05-3 or 3-CF₃-phenyl analog CAS 1396880-67-3). While no direct activity data exist for the target compound, the thiophen-2-yl urea substructure has been validated in the literature as a productive starting point for medicinal chemistry optimization. Specifically, 1-phenyl-3-(thiophen-2-yl)urea was identified as an initial hit in a virtual screening campaign and subsequently optimized to SMU-C80, a potent and selective human TLR1/2 agonist (EC₅₀ = 31.02 ± 1.01 nM), representing a 370-fold improvement in bioactivity [1]. The thiophene sulfur atom provides unique electronic features (sulfur-π interactions, distinct H-bond acceptor character) absent in phenyl-only analogs, which may translate to differentiated target recognition profiles.

TLR2 agonist Thiophene-urea Immunotherapy Structure-activity relationship

Tetrazolyl Urea Class FAAH Inhibition Potency and Selectivity: Class-Level Evidence for Endocannabinoid System Applications

The target compound belongs to the biaryl tetrazolyl urea chemotype studied as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors. In a systematic SAR study of 32 tetrazolyl ureas, the most potent compounds (16, 20, 21, 25, and 28) inhibited FAAH with IC₅₀ values of 3.0–9.7 nM and displayed 39- to >141-fold selectivity over MAGL, while compound 27 emerged as a dual FAAH-MAGL inhibitor [1]. This study established that substituent identity on the distal ring determines FAAH/MAGL selectivity: small changes can switch a compound from highly selective (>100-fold) to dual-acting. Although the target compound was not among those tested, its tetrazolyl urea core with a thiophene distal group places it within this SAR space, where the thiophene substitution pattern represents an unexplored selectivity determinant.

FAAH inhibitor MAGL Endocannabinoid Tetrazolyl urea Pain

Urease Inhibition Class Evidence: Thiophene-Containing Ureas Outperform Standard Inhibitor Thiourea

The thiophene-urea hybrid chemotype has demonstrated significant enzyme inhibition capacity in the urease target class. In a 2024 study, morpholine-thiophene hybrid thiosemicarbazones—structurally related thiophene-containing urea-like compounds—were evaluated for urease inhibition. The lead inhibitor 5g showed an IC₅₀ of 3.80 ± 1.9 µM, representing approximately 5.9-fold greater potency than the standard inhibitor thiourea (IC₅₀ = 22.31 ± 0.03 µM) [1]. While these are thiosemicarbazones rather than ureas, the shared thiophene pharmacophore and urea-like hydrogen-bonding pattern suggest that thiophene-containing ureas like CAS 1396710-64-7 are plausible starting points for urease-targeted screening.

Urease inhibition Thiophene Antibacterial Helicobacter pylori

Structural Hydrogen-Bond Capacity Differentiation: Tetrazolone vs. 1H-Tetrazole in Protein-Ligand Interactions

The tetrazolone ring (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) in the target compound carries a C=O group at the 5-position, providing an additional hydrogen-bond acceptor compared to standard 1H-tetrazole. Crystallographic analysis of PDB structures containing tetrazole- and carboxylate-bearing ligand pairs bound to the same protein demonstrates that the protein binding site must flex to form strong H-bonds to either substituent, confirming functional interchangeability [1]. However, tetrazolone adds a distinct H-bond acceptor (C=O) not present in 1H-tetrazole, potentially enabling interactions with binding site residues inaccessible to standard tetrazole isosteres. This differentiates CAS 1396710-64-7 from 1H-tetrazol-1-yl phenyl urea analogs (e.g., CAS 144233-26-1) that lack the 5-oxo substituent.

Bioisosterism Hydrogen bonding Tetrazole Protein-ligand interactions Carboxylic acid mimic

Best-Fit Application Scenarios for 1-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea (CAS 1396710-64-7)


Carboxylic Acid Bioisostere Replacement in Early-Stage Medicinal Chemistry

For hit-to-lead programs where a carboxylic acid-containing lead requires improvement in membrane permeability or metabolic stability, CAS 1396710-64-7 provides a pre-validated tetrazolone scaffold. Published matched molecular pair data confirm that tetrazolone preserves target binding (Kb 0.14 nM vs. 0.44 nM for telmisartan) while reducing clogP and maintaining microsomal stability [1]. The compound's low computed logP (-0.092) and moderate tPSA (129 Ų) make it a suitable fragment-like starting point for further optimization of permeability .

Endocannabinoid System Tool Compound Development

The tetrazolyl urea core shared by CAS 1396710-64-7 has produced subnanomolar FAAH inhibitors (IC₅₀ = 3.0–9.7 nM) with tunable FAAH/MAGL selectivity [1]. This compound's thiophen-2-yl distal substituent represents an unexplored region of the established SAR landscape, making it a logical procurement choice for research groups seeking to diversify selectivity profiles beyond the phenyl-substituted analogs characterized in the 2013 Ortar et al. study.

Innate Immune Modulator Screening Library Enrichment

The thiophen-2-yl urea substructure is a literature-validated privileged motif for TLR1/2 agonism, with the optimized analog SMU-C80 achieving EC₅₀ = 31.02 nM and >370-fold potency improvement over the initial hit [1]. CAS 1396710-64-7 combines this validated substructure with a tetrazolone-phenyl spacer, offering screening library managers a structurally novel but mechanistically precedented compound for innate immunity and cancer immunotherapy target discovery campaigns.

Aqueous-Compatible Fragment-Based Screening

The compound's low predicted logP (-0.092) and high tPSA (129 Ų) [1] predict good aqueous solubility, a critical requirement for fragment-based drug discovery (FBDD) by NMR, SPR, or X-ray crystallography. In contrast, most tetrazolyl urea analogs with aryl substituents have logP values >1.0 , increasing aggregation risk at typical screening concentrations (100–500 µM). CAS 1396710-64-7's physicochemical profile thus positions it as a rare water-compatible tetrazolone-urea-thiophene fragment for primary screening.

Quote Request

Request a Quote for 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.